Cas no 26472-41-3 (Humulone)

Humulone structure
Humulone Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 2,4-Cyclohexadien-1-one,3,5,6-trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-1-oxobutyl)-, (6R)-
- Humulone
- (6S)-3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one
- 2,4-Cyclohexadien-1-one,3,5,6-trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-1-oxobutyl...
- (6R)-3,5,6-trihydroxy-2-isovaleryl-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dienone
- (R)-2.3.6-Trihydroxy-1.3-bis-(3-methyl-buten-(2)-yl)-5-isovaleryl-cyclohexadien-(1.5)-on-(4)
- (R)-3,5,6-Trihydroxy-2-isovaleryl-4,6-bis-(3-methyl-but-2
- (R)-3,5,6-trihydroxy-2-isovaleryl-4,6-bis-(3-methyl-but-2-enyl)-cyclohexa-2,4-dienone
- (R)-3,5,6-trihydroxy-4,6-bis(3-methyl-2-butenyl)-2-(3-methyl-1-oxobutyl)-2,4-cyclohexadien-1-one
- A-Bitter acid
- Humulon
- Humulus Extract
- 3,5,6-Trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methyl-2-butenyl)-2,4-cyclohexadien-1-one #
- (6R)-3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one
- ((r)-3,5,6-trihydroxy-4,6-bis(3-methyl-2-butenyl)-2-(3-methyl-1oxobutyl)-2,4-cyclohexadien-1-one)
- VMSLCPKYRPDHLN-OAQYLSRUSA-N
- alpha-Lupulic acid
- 1,4,6-Trihydroxy-1,3-bis(2-isopentenyl)-5-isovaleryl-3,5-cyclohexadien-2-on
- alpha-Humulon
- DTXSID501019081
- Q419456
- 2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-2-isovaleryl-4,6-bis(3-methyl-2-butenyl)-, (R)-(-)-
- (6R)-3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one
- 2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-bis(3-methyl-2-butenyl)-2-(3-methyl-1-oxobutyl)-, (R)-
- 2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-1-oxobutyl)-, (6R)-
- Humulone (R-Humulone)
- NCGC00160174-01!HUMULONE
- SCHEMBL13629033
- CHEBI:5769
- (6R)-3, 5, 6-trihydroxy-2-(3-methylbutanoyl)-4, 6-bis(3-methylbut-2-enyl)cyclohexa-2, 4-dien-1-one
- CHEMBL1592914
- NS00051310
- SCHEMBL17584889
- (-)-(R)-Humulone
- SCHEMBL144835
- MS-25761
- CS-0032512
- (+)-humulone
- NCGC00160174-01
- 26472-41-3
- HY-N6084
- CHEMBL3814665
- alpha-Bitter acid
- BDBM50177000
- 2',3'-Dihydro-3'beta,4',6'-trihydroxy-3'alpha,5'-bis(3-methyl-2-butenyl)-2'-oxoisovalerophenon
- AKOS015896738
- DTXSID901019083
- 3,5,6beta-Trihydroxy-2-isovaleryl-4,6alpha-bis(3-methyl-2-butenyl)-2,4-cyclohexadienon
- 176022-26-7
- NSC 56351
- (6R)-3,5,6-TRIHYDROXY-4,6-BIS(3-METHYL-2-BUTENYL)-2-(3-METHYL-1-OXOBUTYL)-2,4-CYCLOHEXADIEN-1-ONE
- SCHEMBL6125218
- (6R)-3,5,6-Trihydroxy-4-(3-methylbutanoyl)-2,6-bis(3-methyl-2-buten-1-yl)-2,4-cyclohexadien-1-one
- 2-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-bis(3-methyl-2-butenyl)-2-(3-methyl-1-oxobutyl)-, 6(R)-
- EINECS 247-725-0
- DTXSID601019084
- .alpha.-Lupulic acid
- (-)-humulone
- KHB4767H3K
- Humolon
- CHEMBL463491
- (6S)-3,5,6-Trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-1-oxobutyl)-2,4-cyclohexadien-1-one
- (6R)-3,5,6-trihydroxy-4-(3-methylbutanoyl)-2,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one
- HUMULON [MI]
- CCRIS 7249
- NSC-56351
- .alpha.-Bitter acid
- Q28362389
- UNII-KHB4767H3K
- 1263285-59-1
- NSC56351
- 3,5,6-trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(3-methylbutanoyl)cyclohexa-2,4-dien-1-one
- G12204
- (6R)-3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclo
- DA-69206
- TSP-42478394
- alpha Bitter acid
- a-Humulon
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- Inchi: InChI=1S/C21H30O5/c1-12(2)7-8-15-18(23)17(16(22)11-14(5)6)20(25)21(26,19(15)24)10-9-13(3)4/h7,9,14,23-24,26H,8,10-11H2,1-6H3/t21-/m1/s1
- InChI-Schlüssel: VMSLCPKYRPDHLN-OAQYLSRUSA-N
- Lächelt: CC(=CCC1=C([C@](CC=C(C)C)(C(=O)C(=C1O)C(=O)CC(C)C)O)O)C
Berechnete Eigenschaften
- Genaue Masse: 362.20900
- Monoisotopenmasse: 362.209
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 7
- Komplexität: 711
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topologische Polaroberfläche: 94.8A^2
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.157±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 65-66.5 ºC
- Siedepunkt: 414.06°C (rough estimate)
- Flammpunkt: 313.4°C
- Brechungsindex: 1.6120 (estimate)
- Löslichkeit: Insuluble (7.6E-3 g/L) (25 ºC),
- PSA: 94.83000
- LogP: 4.25220
- Spezifische Rotation: D20 -212° (1.0 g in 15.5 g 96% alc)
Humulone Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AB31162-50mg |
2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-1-oxobutyl)-, (6R)- |
26472-41-3 | 98% by HPLC | 50mg |
$3650.00 | 2024-04-20 | |
A2B Chem LLC | AB31162-500mg |
2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-1-oxobutyl)-, (6R)- |
26472-41-3 | 98% by HPLC | 500mg |
$20218.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H58340-10mg |
(6S)-3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one |
26472-41-3 | ,HPLC≥98% | 10mg |
¥1768.0 | 2023-09-07 | |
MedChemExpress | HY-N6084-10mg |
Humulone |
26472-41-3 | 99.33% | 10mg |
¥10500 | 2023-08-31 | |
MedChemExpress | HY-N6084-5mg |
Humulone |
26472-41-3 | 99.33% | 5mg |
¥6600 | 2024-07-21 | |
1PlusChem | 1P002TTM-5mg |
2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-1-oxobutyl)-, (6R)- |
26472-41-3 | 99% | 5mg |
$792.00 | 2024-05-08 | |
MedChemExpress | HY-N6084-1mg |
Humulone |
26472-41-3 | 99.33% | 1mg |
¥2640 | 2024-07-21 | |
A2B Chem LLC | AB31162-1000mg |
2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-1-oxobutyl)-, (6R)- |
26472-41-3 | 98% by HPLC | 1000mg |
$32331.00 | 2024-04-20 | |
A2B Chem LLC | AB31162-100mg |
2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-1-oxobutyl)-, (6R)- |
26472-41-3 | 98% by HPLC | 100mg |
$6288.00 | 2024-04-20 | |
1PlusChem | 1P002TTM-10mg |
2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-1-oxobutyl)-, (6R)- |
26472-41-3 | 99% | 10mg |
$1238.00 | 2024-05-08 |
Humulone Verwandte Literatur
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Acyloine
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Karbonylverbindungen Acyloine
26472-41-3 (Humulone) Verwandte Produkte
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- 4165-57-5(Bromobenzene-d5)
- 39258-67-8(methyl 5-(cyanomethyl)furan-2-carboxylate)
- 1361527-50-5(3'-(Difluoromethyl)-4'-fluoro-2,3,4,5,6-pentachlorobiphenyl)
- 16652-71-4(L-Proline benzyl ester hydrochloride)
- 99898-84-7(5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one)
- 2168075-31-6(2-amino-N-methyl-N-propylhexane-1-sulfonamide)
- 1497000-47-1(1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine)
- 1314922-58-1(2-(dimethylamino)pyridine-3-sulfonyl chloride)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:26472-41-3)Humulone

Reinheit:99%/99%
Menge:5mg/1mg
Preis ($):827.0/331.0